molecular formula C7H4Br2F2 B1450069 3-Bromo-4,5-difluorobenzyl bromide CAS No. 1807172-44-6

3-Bromo-4,5-difluorobenzyl bromide

Cat. No.: B1450069
CAS No.: 1807172-44-6
M. Wt: 285.91 g/mol
InChI Key: OPXUZZIAAWYKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4,5-difluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4Br2F2 and its molecular weight is 285.91 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Bromo-4,5-difluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can undergo nucleophilic substitution reactions with enzymes that have nucleophilic active sites, leading to the formation of covalent bonds with the enzyme. This interaction can inhibit the enzyme’s activity, making this compound a potential tool for studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit specific signaling pathways by covalently modifying key signaling proteins. This can lead to changes in gene expression patterns and alterations in cellular metabolism, affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, and other biomolecules. This covalent modification can inhibit enzyme activity or alter protein function, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cell death, tissue damage, and systemic toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular biomolecules. These metabolic transformations can influence the compound’s activity, toxicity, and overall effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can affect its activity and function, with higher concentrations in certain tissues or organelles leading to more pronounced effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity, with different effects observed in the cytoplasm, nucleus, mitochondria, or other organelles .

Properties

IUPAC Name

1-bromo-5-(bromomethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXUZZIAAWYKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.